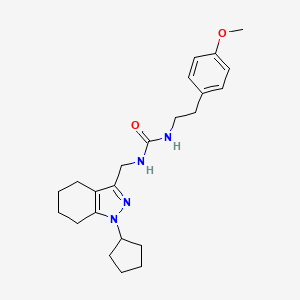

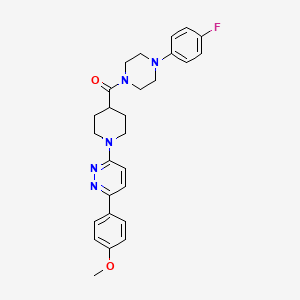

1-(4-溴苯磺酰)-N,3,5-三甲基-N-苯基-1H-吡唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sulfonamide derivatives, including pyrazole-based compounds, involves several steps starting from basic sulfonamide or benzene sulfonamide precursors. These compounds are then functionalized with different groups to achieve desired biological activities. For instance, Penning et al. (1997) synthesized a series of 1,5-diarylpyrazole derivatives to block COX-2 in vitro and in vivo, leading to the identification of celecoxib (Penning et al., 1997).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring, which is crucial for their biological activity. The structural modifications around the pyrazole ring and the substitution pattern on the benzene ring play a significant role in determining the compound's affinity and selectivity toward its biological target. For example, compounds have been designed to enhance antimycobacterial activity with low cytotoxicity by optimizing the phenyl ring at specific positions on the pyrazole (Chen et al., 2021).

Chemical Reactions and Properties

Sulfonamide derivatives undergo various chemical reactions, including cyclocondensation, to form heterocyclic compounds with potential antimicrobial and anticancer activities. These reactions often involve interactions with electrophilic centers in the molecule, leading to the formation of complex structures with enhanced biological activities. Thach et al. (2020) synthesized sulfonamides bearing 1,3,5-triarylpyrazoline and 4-thiazolidinone moieties, demonstrating significant antimicrobial activities (Thach et al., 2020).

科学研究应用

对卡氏肺孢子虫性肺炎的化学预防

在为期两年的研究中,对急性淋巴细胞白血病患者进行了研究,结果显示,每天或每周连续三天给予替米沙唑-磺胺甲氧嘧啶(一种与磺胺类相关的化合物)可有效预防卡氏肺孢子虫性肺炎。该研究强调,在这种方案下,患者未出现P. carinii肺炎的发展,表明与每日治疗相比,该方案可能作为一种成本效益高且风险较低的化学预防剂,用于对抗全身真菌感染。这一发现突显了磺胺类及其衍生物在特定感染的化学预防中的重要性 (Hughes et al., 1987)。

耐磺胺类药物的尿路感染治疗

对长期耐磺胺类药物的尿路感染治疗的研究表明,磺胺甲氧嘧啶和替米沙唑的联合显著增强了治疗的有效性。该研究表明,磺胺类和替米沙唑在治疗尿路感染中具有协同作用,突显了磺胺类在处理耐药感染中的关键作用,并支持继续使用这些化合物进行联合治疗 (Sourander et al., 1972)。

抗结核潜力

一项研究检查结核分枝杆菌对替米沙唑-磺胺甲氧嘧啶的敏感性,发现绝大多数结核分枝杆菌分离物对这种组合物具有类似于对敏感快速生长分枝杆菌的最小抑制浓度。这一发现表明,基于磺胺类的治疗在处理结核病中具有潜在的实用性,特别是在多药耐药和广泛耐药结核病的情况下,提出了临床试验和治疗策略的新途径 (Forgacs et al., 2009)。

青光眼和眼部影响

一份关于一名患者在服用联苯苄唑(一种磺胺类联合物)后发展出双侧闭角型青光眼的报告强调了与磺胺类治疗相关的眼部风险。尽管早期诊断并停药,患者仍然经历了不良后果,包括全白内障和眼球萎缩,突显了对接受磺胺类治疗的患者眼部副作用的认识和监测的必要性 (Spadoni et al., 2007)。

属性

IUPAC Name |

1-(4-bromophenyl)sulfonyl-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN3O4S2/c1-13-18(28(25,26)21(3)16-7-5-4-6-8-16)14(2)22(20-13)27(23,24)17-11-9-15(19)10-12-17/h4-12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEGKFANQGCCRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)Br)C)S(=O)(=O)N(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9'-Chloro-2'-(4-fluorophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2481377.png)

![2-pyridin-3-yl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide](/img/structure/B2481383.png)

![7-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2481385.png)

![(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid;hydrochloride](/img/structure/B2481393.png)

![Benzenebutanoicacid, 4-(1,1-dimethylethyl)-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-](/img/no-structure.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B2481396.png)

![[2-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine](/img/structure/B2481397.png)